molecular formula C13H16O3 B7858191 Propyl 4-oxo-4-phenylbutanoate

Propyl 4-oxo-4-phenylbutanoate

Cat. No.: B7858191
M. Wt: 220.26 g/mol
InChI Key: XGSZUHYYTWOVHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 4-oxo-4-phenylbutanoate is an organic compound with the molecular formula C13H16O3. It is a derivative of 4-oxo-4-phenylbutanoic acid, where the carboxylic acid group is esterified with a propyl group. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 4-oxo-4-phenylbutanoate can be synthesized through the esterification of 4-oxo-4-phenylbutanoic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-oxo-4-phenylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-oxo-4-phenylbutanoic acid.

    Reduction: Reduction of the keto group can yield the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-oxo-4-phenylbutanoic acid.

    Reduction: 4-hydroxy-4-phenylbutanoate.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Propyl 4-oxo-4-phenylbutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of propyl 4-oxo-4-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s keto group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The ester group can undergo hydrolysis to release the active acid form, which may further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-oxo-4-phenylbutanoate
  • Methyl 4-oxo-4-phenylbutanoate
  • Butyl 4-oxo-4-phenylbutanoate

Uniqueness

Propyl 4-oxo-4-phenylbutanoate is unique due to its specific ester group, which influences its solubility, reactivity, and potential applications. Compared to its ethyl and methyl analogs, the propyl ester may exhibit different physical properties and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

propyl 4-oxo-4-phenylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-2-10-16-13(15)9-8-12(14)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSZUHYYTWOVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CCC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.